4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid
Overview
Description
4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid is a heterocyclic aromatic organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound features a fused imidazo[1,2-a]pyridine ring system attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid typically involves multistep organic reactions. One common approach is the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and subsequent functionalization[_{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a .... The reaction conditions often require the use of strong acids or bases, and the process may involve heating and refluxing to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions[_{{{CITATION{{{1{Synthetic approaches and functionalizations of imidazo1,2-a ...[{{{CITATION{{{_2{Synthesis and therapeutic potential of imidazole containing compounds](https://bmcchem.biomedcentral.com/articles/10.1186/s13065-020-00730-1).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.
Major Products Formed: The reactions can yield a variety of products, including oxidized derivatives, reduced forms, substituted analogs, and coupled products, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, this compound has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, and anticancer activities, making it a candidate for drug development.
Medicine: The medicinal applications of this compound include its use as a lead compound in the development of new therapeutic agents. Its ability to interact with biological targets and pathways makes it a promising candidate for pharmaceutical research.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications in material science and manufacturing.
Mechanism of Action
The mechanism by which 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Imidazo[1,2-a]pyrimidines: These compounds share a similar heterocyclic structure but differ in the arrangement of nitrogen atoms.
Imidazo[1,2-b]pyridazines: These compounds have a different ring fusion pattern compared to imidazo[1,2-a]pyridines.
Benzoic Acid Derivatives: Other benzoic acid derivatives with different substituents on the benzene ring.
Uniqueness: 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid stands out due to its specific structural features and potential applications. Its unique combination of the imidazo[1,2-a]pyridine ring system and benzoic acid moiety provides distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
4-imidazo[1,2-a]pyridin-2-ylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-14(18)11-6-4-10(5-7-11)12-9-16-8-2-1-3-13(16)15-12/h1-9H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJHOESKCGHHPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701277097 | |
Record name | 4-Imidazo[1,2-a]pyridin-2-ylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701277097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175153-35-2 | |
Record name | 4-Imidazo[1,2-a]pyridin-2-ylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175153-35-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Imidazo[1,2-a]pyridin-2-ylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701277097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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